Functional Group Impact on Synthetic Utility: 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile vs. Des-Cyano Analog
The presence of a cyano group at the 4-position is the primary functional differentiator for 3-Chloro-6-cyclopropylpyridazine-4-carbonitrile when compared to 3-Chloro-6-cyclopropylpyridazine (CAS 1046816-38-9). This electron-withdrawing group (EWG) is essential for downstream reactivity. The target compound is a documented reactant for synthesizing SMN protein modulators and hNav1.7 inhibitors , a role for which the des-cyano analog is not specified . The cyano group can also serve as a precursor to other functional groups (e.g., amides, amines, tetrazoles) crucial for medicinal chemistry SAR exploration, a versatility not afforded by the des-cyano analog [1].
| Evidence Dimension | Presence of a key functional group for specified synthetic routes |
|---|---|
| Target Compound Data | Contains a 4-cyano group . |
| Comparator Or Baseline | 3-Chloro-6-cyclopropylpyridazine (lacks the 4-cyano group, has a hydrogen at that position) . |
| Quantified Difference | Qualitative presence vs. absence. |
| Conditions | Documented use as a reactant for SMN and Nav1.7 inhibitor synthesis . |
Why This Matters
Procuring the correct intermediate is critical for successfully executing patented synthetic routes to high-value drug targets; substitution with the des-cyano analog will cause synthetic failure.
- [1] Rappoport, Z. (Ed.). (2007). The Chemistry of the Cyano Group. John Wiley & Sons. (General reference for cyano group reactivity). View Source
